molecular formula C17H13N3O5 B2630622 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1209236-08-7

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2630622
CAS RN: 1209236-08-7
M. Wt: 339.307
InChI Key: BPRAWNGFCWISEC-UHFFFAOYSA-N
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Description

The compound “N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a chemical compound that has been the subject of increasing interest due to its potential applications. It is related to a series of compounds known as substituted cinnamides, which have been found to possess a variety of activities such as antioxidant, antimicrobial, antitumor, antitubercular, anti-inflammatory, antifungal, anticonvulsant .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another example is the synthesis of diselenide of benzo[d][1,3]dioxole using 5-bromobenzo [d][1,3]dioxole via Grignard methodology .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzo[d][1,3]dioxol-5-yl group attached to an isoxazol-3-yl group, which is further attached to a 2-oxo-1,2-dihydropyridine-3-carboxamide group. The structure is also available as a 2d Mol file .

Scientific Research Applications

Design and Biological Activity Evaluation

  • Design, Spectroscopic Studies, DFT Calculations and Evaluation of Biological Activity of Novel 1,3-Benzoxazines encompassing isoniazid revealed significant antibacterial and antifungal activity, demonstrating the potential of benzoxazine derivatives in developing new antimicrobial agents. The study also highlighted the utility of DFT calculations for understanding the electronic properties of these compounds (Matada, Yernale, & Javeed, 2021).

Synthesis and Antidopaminergic Properties

  • Potential antipsychotic agents were explored through the synthesis and evaluation of antidopaminergic properties of benzamide derivatives, offering insights into the development of new therapeutics for psychiatric disorders. This work underscores the versatility of benzamide derivatives in modulating neurotransmitter systems (Högberg et al., 1990).

Antioxidant Activity

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity showcased a new series of compounds with potent antioxidant properties. This research highlights the potential application of these derivatives in oxidative stress-related conditions (Tumosienė et al., 2019).

Synthesis and Pharmacological Evaluation

  • Synthesis and pharmacology of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives presented a new class of potent serotonin-3 (5-HT3) receptor antagonists. This work demonstrates the therapeutic potential of benzoxazine derivatives in the treatment of conditions mediated by 5-HT3 receptors, such as emesis (Kawakita et al., 1992).

Synthesis and Biological Activity of Isothiazolopyridines

  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine, and Pyridothiazepines . This study explores the synthesis of compounds with significant biological activities, providing a methodological approach that could be applicable in the synthesis and exploration of the biological activities of the compound (Youssef, Azab, & Youssef, 2012).

Future Directions

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships . It could also involve designing more potent drugs using QSAR studies .

properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c21-16-12(2-1-5-18-16)17(22)19-8-11-7-14(25-20-11)10-3-4-13-15(6-10)24-9-23-13/h1-7H,8-9H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRAWNGFCWISEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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